

ANG1005 Demonstrates Enhanced Survival in Preclinical Brain Cancer Models Compared to Standard Therapies

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Compound of Interest

Compound Name: ANG1005

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MONTREAL, Canada – Long-term survival studies in animal models of primary and metastatic brain tumors reveal that **ANG1005**, a novel peptide-drug conjugate, significantly extends survival compared to conventional treatments like paclitaxel and temozolomide. These preclinical findings highlight the potential of **ANG1005** as a promising therapeutic strategy for brain malignancies, a notoriously difficult-to-treat class of cancers.

ANG1005 is a proprietary compound that links paclitaxel, a potent anticancer agent, to Angiopep-2, a peptide that facilitates transport across the blood-brain barrier (BBB).[1] This targeted delivery system is designed to overcome the primary obstacle in brain cancer therapy: the inability of most chemotherapeutic agents to reach the tumor in effective concentrations.[2] The Angiopep-2 peptide targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the BBB and on glioma cells, enabling **ANG1005** to enter the brain and be taken up by tumor cells.[3][4] Once inside the tumor cells, the paclitaxel is released, where it can exert its cytotoxic effects by disrupting microtubule function.[2]

Superior Efficacy in Glioblastoma and Brain Metastases Models

Preclinical studies have consistently demonstrated the superior efficacy of **ANG1005** in extending the survival of mice with aggressive brain tumors. In an orthotopic model of human

glioblastoma using U87 MG cells, mice treated with **ANG1005** exhibited a significant increase in median survival time compared to control groups. Similarly, in a model of brain metastases from non-small cell lung cancer (NCI-H460), **ANG1005** treatment also led to a dose-dependent increase in survival.^[1]

The following table summarizes the key long-term survival data from preclinical studies involving **ANG1005** and compares it with other relevant therapies tested in similar animal models.

Treatment Agent	Animal Model	Tumor Cell Line	Administration Route	Key Survival Findings	Reference
ANG1005	Nude Mice	U87 MG (Glioblastoma)	Intraperitoneal	15% increase in median survival time (50 mg/kg)	[1]
ANG1005	Nude Mice	NCI-H460 (Lung Cancer)	Intraperitoneal	18-27% increase in median survival time (20-50 mg/kg)	[1]
Paclitaxel	Rat	9L Gliosarcoma	Intracranial (Paclimer)	Significant prolongation of survival compared to controls	[5]
Temozolomide	Mice	Glioma	Oral	Median survival ratio of 1.88 compared to control	[1]
Bevacizumab	Mice	PC14-PE6 (Lung Adenocarcinoma)	Not Specified	Inhibited brain metastases formation and improved overall survival	[6]

Experimental Protocols

To ensure a clear understanding of the methodologies employed in these pivotal studies, detailed experimental protocols are provided below.

ANG1005 Survival Study in Orthotopic Brain Tumor Models[1]

- Animal Model: Female nude mice.
- Tumor Cell Implantation: U87 MG human glioblastoma cells or NCI-H460 human non-small cell lung carcinoma cells were stereotactically implanted into the brains of the mice.
- Treatment Groups:
 - Vehicle control (intraperitoneal injection).
 - **ANG1005** (20 mg/kg or 50 mg/kg, intraperitoneal injection).
- Treatment Schedule: Treatments were administered twice a week, starting 3 days after tumor cell implantation, and continued until the animals reached terminal clinical endpoints.
- Endpoint: Survival was monitored daily, and animals were euthanized upon reaching terminal clinical endpoints (e.g., significant weight loss, neurological symptoms). Survival data was analyzed using Kaplan-Meier plots.

Paclitaxel (Paclimer) Survival Study in a Rat Glioma Model[5]

- Animal Model: Rats.
- Tumor Cell Implantation: Intracranial implantation of 9L gliosarcoma cells.
- Treatment Groups:
 - Control.
 - Paclimer® (a paclitaxel delivery system) administered intracranially.
 - Systemic paclitaxel.

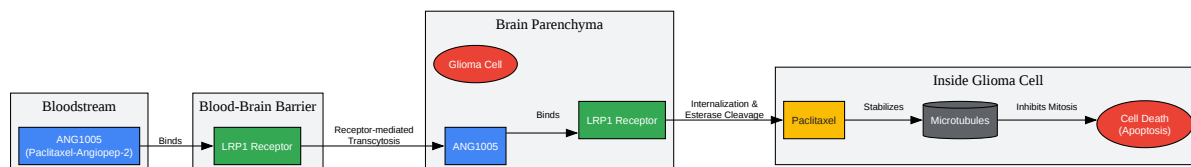
- Treatment Schedule: Details on the timing and frequency of administration were not specified in the provided search results.
- Endpoint: Animal survival was monitored.

Temozolomide Survival Study in Mouse Glioma Models (Meta-analysis)[1]

- Animal Model: Meta-analysis of studies predominantly using mice.
- Tumor Cell Implantation: Various glioma cell lines were used across the analyzed studies.
- Treatment Groups:
 - Untreated controls.
 - Temozolomide.
- Treatment Schedule: Dosing and schedules varied across the studies included in the meta-analysis.
- Endpoint: The primary outcome was the median survival ratio between treated and control groups.

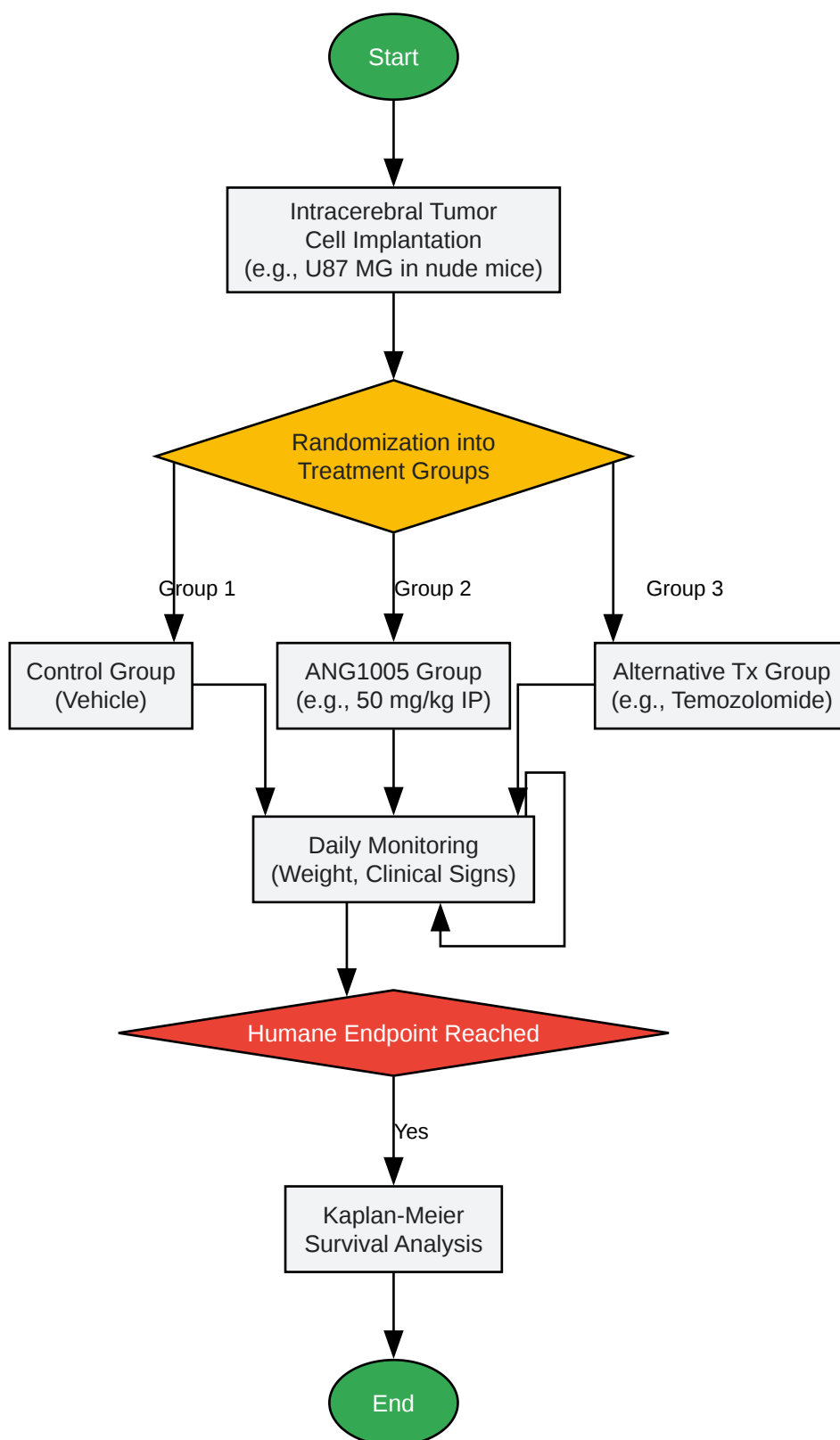
Visualizing the Mechanism and Experimental Design

To further elucidate the processes behind **ANG1005**'s efficacy and the structure of the survival studies, the following diagrams are provided.



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Caption: Mechanism of **ANG1005** action.



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Caption: Long-term animal survival study workflow.

Conclusion

The presented data from long-term survival studies in animal models strongly suggest that **ANG1005**'s unique mechanism of crossing the blood-brain barrier translates into a significant survival benefit in preclinical models of glioblastoma and lung cancer brain metastases. These findings, when compared to historical data for other agents, position **ANG1005** as a highly promising candidate for the treatment of brain cancers, warranting further clinical investigation. The ongoing and completed clinical trials will be crucial in determining the translatability of these promising preclinical results to patients.^{[5][7][8]}

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